molecular formula C19H18F3N3O3S B2704074 2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1260998-97-7

2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2704074
CAS No.: 1260998-97-7
M. Wt: 425.43
InChI Key: SVBNRTSXIANICK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,2-d]pyrimidine class of heterocyclic molecules, characterized by a fused thiophene-pyrimidine core. The structure features a 2-methylpropyl (isobutyl) substituent at position 3 of the pyrimidine ring and a 2,4-dioxo functional group. However, its structural analogs have been studied for kinase inhibition and anticancer properties ().

Properties

IUPAC Name

2-[3-(2-methylpropyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O3S/c1-11(2)9-25-17(27)16-14(6-7-29-16)24(18(25)28)10-15(26)23-13-5-3-4-12(8-13)19(20,21)22/h3-8,11,16H,9-10H2,1-2H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUGEUNNYOZNIY-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties based on diverse research findings and case studies.

Chemical Structure

This compound belongs to the class of thieno[3,2-d]pyrimidines, characterized by a fused thieno and pyrimidine ring system. The presence of substituents such as the trifluoromethyl group and the acetamide moiety is believed to enhance its biological activity.

Antibacterial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antibacterial activity. For instance:

  • In vitro studies have demonstrated that compounds with similar structures show effective inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest potent antibacterial effects, particularly for compounds with specific side chains .
  • A study highlighted that certain thieno[2,3-d]pyrimidine derivatives displayed remarkable activity against Mycobacterium tuberculosis, indicating potential for treating tuberculosis .
CompoundTarget BacteriaMIC (µg/mL)
4cE. coli12
4eS. aureus8
5gM. tuberculosis16

Anti-inflammatory Activity

Thienopyrimidine derivatives have also been evaluated for their anti-inflammatory properties:

  • Compounds similar to the one have shown inhibition of nitric oxide (NO) production and pro-inflammatory cytokines in macrophage cell lines. This suggests a mechanism involving the suppression of nuclear factor κB (NF-κB) signaling pathways .
  • In vivo studies indicated that these compounds could reduce paw edema in rat models, demonstrating their potential as anti-inflammatory agents comparable to established drugs like Indomethacin .

Anticancer Activity

The anticancer potential of thienopyrimidine derivatives is noteworthy:

  • Case studies have reported that certain derivatives exhibit cytotoxic effects on breast cancer cell lines (e.g., MDA-MB-231). The IC50 values for these compounds were found to be similar to those of standard chemotherapeutics like paclitaxel .
  • The mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells, which is facilitated by the structural features of the thieno[3,2-d]pyrimidine scaffold .
CompoundCancer Cell LineIC50 (µM)
A6MDA-MB-23127.6
PTXMDA-MB-23129.3

Scientific Research Applications

Anticancer Activity

Research indicates that thienopyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study demonstrated that compounds similar to thieno[3,2-d]pyrimidine were synthesized and evaluated for their anticancer properties against MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The derivatives showed promising IC50 values, suggesting potential as effective anticancer agents .

Enzyme Inhibition

Thienopyrimidine derivatives are also investigated for their ability to inhibit specific enzymes involved in cancer progression:

  • Molecular docking studies have been employed to predict the binding affinity of these compounds to key targets like epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K). These interactions are crucial for understanding their mechanism of action and optimizing their structure for enhanced efficacy .

Antimicrobial Properties

Some studies have suggested that thienopyrimidine compounds possess antimicrobial activity:

  • Research into related compounds has indicated that they can inhibit the growth of various bacterial strains. This application could potentially lead to the development of new antibiotics .

Case Study 1: Synthesis and Evaluation of Thienopyrimidine Derivatives

In a recent study published in a peer-reviewed journal, researchers synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxicity against several cancer cell lines. The study highlighted:

  • Methodology : The compounds were synthesized using β-enaminoester as a starting material.
  • Results : Derivatives exhibited varying degrees of cytotoxicity, with some showing IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .

Case Study 2: Molecular Docking Studies

Another study focused on the molecular docking of thienopyrimidine derivatives against EGFR and PI3K:

  • Findings : The docking simulations revealed strong binding affinities for certain derivatives, indicating potential as targeted therapies in cancer treatment. The in silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies further supported their viability as drug candidates by predicting favorable pharmacokinetic profiles .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name Substituents (R1, R2) Molecular Weight Biological Activity (if reported) Reference ID
2-[3-(4-Fluorobenzyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methoxypropyl)acetamide R1: 4-Fluorobenzyl; R2: 3-Methoxypropyl 445.47 g/mol Not reported
2-(4-(Thieno[3,2-d]pyrimidin-4-ylamino)phenyl)-N-(3-(trifluoromethyl)phenyl)acetamide (3c) R1: Thienopyrimidinyl; R2: CF3-phenyl 429.0 g/mol TRK inhibitor (IC50: <100 nM)
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide R1: Methylpyrimidinyl; R2: Dichlorophenyl 344.21 g/mol Antimicrobial activity
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate R1: Thietanyloxy; R2: Ethyl ester 298.37 g/mol Synthetic intermediate

Key Observations :

  • Substituent Impact on Bioactivity : The trifluoromethylphenyl group in the target compound and compound 3c () enhances lipophilicity and metabolic stability compared to dichlorophenyl () or methoxypropyl () substituents. This correlates with improved kinase inhibition (e.g., TRK) due to stronger hydrophobic interactions in binding pockets .
  • Core Modifications: Replacing the thieno[3,2-d]pyrimidine core with a pyrimidinone () or thietane-containing pyrimidine () reduces bioactivity, highlighting the necessity of the fused thiophene ring for target engagement.
Bioactivity and Mechanism
  • Kinase Inhibition : Compound 3c (), a close analog, demonstrated potent pan-TRK inhibition (IC50 <100 nM) due to its ability to occupy the ATP-binding pocket via hydrogen bonding with the pyrimidine-dione moiety and π-π stacking with the trifluoromethylphenyl group. Molecular docking studies (e.g., AutoDock4, ) suggest similar binding modes for the target compound .
  • Antimicrobial Activity : Dichlorophenyl-substituted analogs () showed moderate activity against Gram-positive bacteria, likely due to membrane disruption via hydrophobic interactions .
ADMET and Pharmacokinetics
  • Metabolite Clustering : Molecular networking () predicts similar fragmentation patterns for the target compound and 3c (cosine score >0.8), suggesting analogous metabolic pathways .

Q & A

Q. What are the common synthetic routes for preparing 2-[3-(2-methylpropyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a pyrimidinone scaffold can be functionalized using acetamide derivatives under reflux conditions in polar aprotic solvents like N-methylpyrrolidone (NMP). Reaction times range from 12–24 hours at 100–120°C, followed by purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) to achieve yields of ~30–40% . Key steps include the formation of the thienopyrimidinone core and subsequent coupling with the trifluoromethylphenyl acetamide moiety.

Q. How is structural characterization performed for this compound?

Characterization involves ¹H/¹³C NMR to confirm substituent positions (e.g., δ 12.50 ppm for NH protons in pyrimidinones, δ 4.12 ppm for SCH₂ groups) and high-resolution mass spectrometry (HRMS) to verify molecular ions (e.g., m/z 344.21 [M+H]⁺). Elemental analysis (C, H, N, S) is used to validate purity (>95%) . X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Q. What solvents and reaction conditions optimize yield in coupling reactions?

Polar aprotic solvents (e.g., NMP, DMF) at 100–120°C under inert atmospheres (N₂/Ar) are optimal. Catalytic bases like N,N-diisopropylethylamine (DIPEA) enhance nucleophilicity. Post-reaction workup often involves quenching with NH₄Cl and extraction with CH₂Cl₂ or ethyl acetate .

Advanced Research Questions

Q. How can statistical experimental design (DoE) improve synthesis optimization?

Design of Experiments (DoE) reduces trial-and-error by systematically varying parameters (temperature, solvent ratio, catalyst loading). For example, a central composite design can identify interactions between reaction time and temperature, narrowing optimal conditions to 115°C and 18 hours, improving yield by 15–20% . Multivariate analysis (e.g., ANOVA) quantifies parameter significance .

Q. What computational tools aid in predicting reactivity or biological activity?

Density Functional Theory (DFT) models electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic substitution. Molecular docking (AutoDock, Schrödinger) evaluates interactions with biological targets (e.g., kinases), highlighting the trifluoromethylphenyl group’s role in hydrophobic binding . AI-driven platforms (COMSOL) simulate reaction pathways, reducing experimental iterations by 30–50% .

Q. How to resolve contradictions in spectroscopic data across studies?

Discrepancies in NMR shifts (e.g., NH protons at δ 10.10 vs. δ 12.50 ppm) may arise from solvent effects (DMSO-d₆ vs. CDCl₃) or tautomerism. Cross-validation with 2D NMR (COSY, HSQC) and variable-temperature NMR clarifies dynamic processes. Conflicting HRMS data require recalibration using internal standards (e.g., sodium formate) .

Q. What strategies mitigate low solubility in biological assays?

Derivatization with hydrophilic groups (e.g., PEGylation) or formulation with cyclodextrins enhances aqueous solubility. Co-solvent systems (DMSO/PBS ≤1%) maintain compound integrity while achieving µM-range concentrations. Dynamic light scattering (DLS) monitors aggregation during assay optimization .

Q. How to validate target engagement in mechanistic studies?

Cellular thermal shift assays (CETSA) confirm binding to putative targets by measuring protein denaturation shifts. Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd), while knockdown/knockout models (CRISPR) establish functional relevance .

Methodological Guidelines

  • Purification: Use preparative HPLC with C18 columns (MeCN/H₂O + 0.1% TFA) for >99% purity.
  • Stability Testing: Monitor degradation via accelerated stability studies (40°C/75% RH, 1–3 months) with UPLC-MS .
  • Data Reproducibility: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.